![molecular formula C14H13N3O3S2 B2989428 3-Methyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 869076-16-4](/img/structure/B2989428.png)
3-Methyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Overview
Description
3-Methyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C14H13N3O3S2 and its molecular weight is 335.4. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Pyrido [2,3-d]pyrimidin-5-ones exhibit antiproliferative properties, making them relevant in cancer research. Certain derivatives have demonstrated promising effects against cancer cell growth .
- Some pyrido [2,3-d]pyrimidin-5-ones possess antimicrobial activity. Researchers have explored their effectiveness against bacterial and fungal pathogens .
- Derivatives of pyrido [2,3-d]pyrimidin-5-one have demonstrated anti-inflammatory and analgesic properties .
- Certain pyrido [2,3-d]pyrimidin-5-ones exhibit hypotensive effects, potentially impacting blood pressure regulation .
- Derivatives of pyrido [2,3-d]pyrimidin-7-one have been studied as inhibitors of protein tyrosine kinases and cyclin-dependent kinases .
Antiproliferative Activity
Antimicrobial Properties
Anti-Inflammatory and Analgesic Effects
Hypotensive Activity
Protein Kinase Inhibition
Phosphatidylinositol 3-Kinase (PI3K) Inhibition
Mechanism of Action
Target of Action
For instance, some derivatives of pyrido[2,3-d]pyrimidine have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases .
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if it were to act as a kinase inhibitor, it would likely bind to the active site of the kinase, preventing it from phosphorylating its substrates and thus inhibiting the signal transduction pathways it is involved in .
Biochemical Pathways
Again, without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. If it were to act as a kinase inhibitor, it could potentially affect a wide range of pathways, given the central role of kinases in cellular signaling .
Result of Action
The cellular and molecular effects of the compound would depend on its specific targets and mode of action. Kinase inhibitors, for example, can have a wide range of effects depending on the specific kinases they inhibit .
properties
IUPAC Name |
3-methyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c1-16-13(18)12-11(6-7-21-12)15-14(16)22-8-9-2-4-10(5-3-9)17(19)20/h2-5H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASVXPAQZSAWDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(CCS2)N=C1SCC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319878 | |
Record name | 3-methyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816104 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Methyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
CAS RN |
869076-16-4 | |
Record name | 3-methyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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